4,4-Difluorooxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorooxan-3-ol is an organic compound characterized by the presence of two fluorine atoms attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorooxan-3-ol typically involves the fluorination of oxan-3-ol derivatives. One common method is the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride, which converts alcohols to alkyl fluorides . Another approach involves the use of aminodifluorosulfinium tetrafluoroborate salts, which are efficient deoxofluorinating reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and selective fluorinating agents. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorooxan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxan-3-one derivatives.
Reduction: Reduction reactions can convert it back to oxan-3-ol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and sodium amide.
Major Products: The major products formed from these reactions include various fluorinated oxane derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
4,4-Difluorooxan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 4,4-Difluorooxan-3-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical pathways. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
- 4,4-Difluoro-1,3-dioxolan-2-one
- 4,4’-Difluorobenzophenone
- Difluoromethyl alkanes
Comparison: 4,4-Difluorooxan-3-ol is unique due to its oxane ring structure and the specific positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4-Difluoro-1,3-dioxolan-2-one has a different ring structure, leading to variations in reactivity and applications .
Properties
IUPAC Name |
4,4-difluorooxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYMDTYOOILOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.